4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid and its derivatives typically involves multi-component reactions, employing aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. A commonly used base in these reactions is K2CO3 due to its cost-effectiveness, tolerance in organic agriculture, and safety. This approach facilitates the formation of isoxazolone derivatives, which are crucial intermediates for synthesizing numerous heterocycles and undergo several chemical transformations (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of isoxazolones, including 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid, exhibits a distinct arrangement that allows for a variety of chemical reactions and transformations. These structures serve as rich scaffolds in organic synthesis, contributing to the synthesis of both cyclic and acyclic compounds due to their reactivity (Melo, 2010).
Chemical Reactions and Properties
Isoxazolones undergo several chemical transformations, including addition and substitution reactions, which are pivotal for creating a diverse array of heterocyclic compounds. These reactions are facilitated by the nitrile-stabilized carbanions present in the structure, allowing for carbon-carbon bond formation critical in organic synthesis. The ability of these compounds to participate in various reactions underscores their significance in synthetic chemistry (Arseniyadis et al., 1984).
Scientific Research Applications
-
4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester : This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
-
4-t-Butoxycarboxyphenylboronic acid : While specific applications were not mentioned, boronic acids are commonly used in organic synthesis, such as in the Suzuki reaction .
-
tert-Butyloxycarbonyl-protected amino acids : These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
-
4-tert-Butylphenylboronic acid, pinacol ester : This compound is also used in organic synthesis .
-
4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester : This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
-
4-t-Butoxycarboxyphenylboronic acid : While specific applications were not mentioned, boronic acids are commonly used in organic synthesis, such as in the Suzuki reaction .
-
tert-Butyloxycarbonyl-protected amino acids : These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
-
4-tert-Butylphenylboronic acid, pinacol ester : This compound is also used in organic synthesis .
properties
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZWEDTUQSLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.